2,2-Didecylpropane-1,3-diol

Description

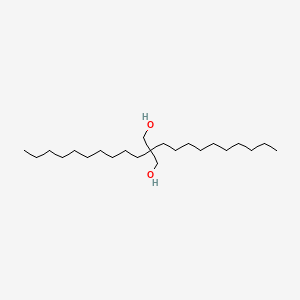

2,2-Didecylpropane-1,3-diol is a specialized organic molecule that is gaining recognition for its potential to influence the properties of complex chemical systems. Its structure is anticipated to afford a unique combination of hydrophobicity, from its long alkyl chains, and hydrophilicity, from its two hydroxyl groups, making it a candidate for creating materials with tailored interfacial properties.

Branched aliphatic diols are a class of organic compounds that contain two hydroxyl (-OH) functional groups and a non-linear carbon chain. The presence of branching significantly impacts the physical properties of these molecules, such as their melting point, boiling point, and solubility, when compared to their linear counterparts. This branching can also influence the reactivity of the hydroxyl groups and the architecture of polymers derived from them.

The synthesis of 2,2-disubstituted-1,3-propanediols can be achieved through various established organic chemistry routes. A common approach involves the base-catalyzed aldol (B89426) condensation of an appropriate aldehyde with formaldehyde, followed by a Cannizzaro reaction or catalytic hydrogenation of the intermediate aldehyde. For 2,2-Didecylpropane-1,3-diol, this would conceptually involve the reaction of dodecanal (B139956) with formaldehyde. Another synthetic strategy could involve the reduction of a corresponding 2,2-didecyldialkyl malonate. While specific synthesis parameters for 2,2-Didecylpropane-1,3-diol are not widely documented, these general methods for creating gem-dialkyl-1,3-diols are well-established in the field of organic synthesis.

The defining feature of 2,2-Didecylpropane-1,3-diol is the presence of two long decyl chains on the second carbon of the propanediol (B1597323) backbone. This "gem-dialkyl" substitution creates a sterically hindered environment around the core of the molecule, which can influence its packing in the solid state and its conformational flexibility in solution.

While specific experimental data for 2,2-Didecylpropane-1,3-diol is scarce in publicly available literature, its properties can be inferred from trends observed in homologous series of long-chain 2,2-dialkyl-1,3-propanediols. The following table presents data for a structurally similar compound, 2-dodecylpropane-1,3-diol, to provide an approximation of the physicochemical properties of such long-chain diols. sigmaaldrich.comcymitquimica.comnih.gov

| Property | Value (for 2-Dodecylpropane-1,3-diol) |

| IUPAC Name | 2-dodecylpropane-1,3-diol |

| Molecular Formula | C15H32O2 |

| Molecular Weight | 244.41 g/mol |

| CAS Number | 10395-09-2 |

| InChI Key | YBTDSZAHFSIJBW-UHFFFAOYSA-N |

The unique molecular structure of 2,2-Didecylpropane-1,3-diol suggests its potential significance in both materials science and biophysical research. The presence of long, flexible alkyl chains combined with the reactive hydroxyl groups makes it a versatile building block for creating novel polymers and supramolecular assemblies.

In the realm of materials science , branched diols are known to influence the properties of polyesters and polyurethanes. rsc.orgrsc.org The incorporation of long-chain branched diols can lead to polymers with higher molecular weights and can impact their thermal properties, such as the glass transition temperature. rsc.orgrsc.org The two decyl chains in 2,2-Didecylpropane-1,3-diol are expected to introduce significant free volume and chain flexibility in a polymer backbone, potentially leading to materials with low-temperature flexibility and improved impact resistance. Furthermore, the hydrophobic nature of the decyl groups could be exploited in the development of low surface energy materials and hydrophobic coatings.

In biophysical investigations , long-chain aliphatic molecules are fundamental components of biological membranes. While not a naturally occurring lipid, the amphiphilic nature of 2,2-Didecylpropane-1,3-diol makes it an interesting candidate for studying model membrane systems. Its ability to self-assemble in aqueous environments could lead to the formation of vesicles or other ordered structures that can mimic aspects of biological membranes. These model systems could be used to investigate the interactions of proteins or drugs with lipid bilayers in a controlled environment. The bulky, branched structure of this diol would likely perturb the packing of natural phospholipids (B1166683), offering a tool to study the effects of membrane fluidity and organization on membrane protein function.

Due to the lack of specific research on 2,2-Didecylpropane-1,3-diol, its full potential remains to be unlocked. However, based on the established chemistry of branched aliphatic diols and the known applications of long-chain amphiphiles, it represents a promising frontier for exploration in the development of advanced materials and for enhancing our understanding of biophysical processes.

Properties

IUPAC Name |

2,2-didecylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAUHGYNDGHQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Didecylpropane 1,3 Diol and Its Derivatives

Established and Proposed Synthetic Pathways of 2,2-Didecylpropane-1,3-diol

While direct, documented syntheses of 2,2-didecylpropane-1,3-diol are not extensively reported in the literature, its synthesis can be logically approached through well-established methodologies for the preparation of 2,2-dialkyl-1,3-propanediols. The most prominent of these is the malonic ester synthesis, a robust and versatile method for the formation of carbon-carbon bonds.

Precursor Chemistry and Intermediate Transformations

The proposed synthesis of 2,2-didecylpropane-1,3-diol commences with readily available and relatively inexpensive starting materials. The key precursors for this multi-step synthesis are diethyl malonate and a suitable C10 electrophile, typically 1-bromodecane (B1670165) or 1-iododecane.

The initial transformation involves the sequential alkylation of diethyl malonate. In the first step, diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with one equivalent of decyl bromide to yield diethyl decylmalonate. The remaining acidic proton on the α-carbon can then be removed by another equivalent of base, generating a new enolate that is subsequently alkylated with a second equivalent of decyl bromide. This two-step alkylation affords the key intermediate, diethyl 2,2-didecylmalonate.

The final transformation is the reduction of the two ester functionalities of diethyl 2,2-didecylmalonate to the corresponding primary alcohols. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An aqueous workup then yields the desired product, 2,2-didecylpropane-1,3-diol.

Table 1: Proposed Precursors and Intermediates for the Synthesis of 2,2-Didecylpropane-1,3-diol

| Compound Name | Molecular Formula | Role in Synthesis |

| Diethyl malonate | C₇H₁₂O₄ | Starting material (α-carbon source) |

| 1-Bromodecane | C₁₀H₂₁Br | Alkylating agent (decyl group source) |

| Sodium ethoxide | C₂H₅NaO | Base for deprotonation |

| Diethyl 2,2-didecylmalonate | C₂₇H₅₂O₄ | Key dialkylated intermediate |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent |

| 2,2-Didecylpropane-1,3-diol | C₂₃H₄₈O₂ | Final product |

Reaction Mechanisms and Catalytic Considerations

The core of the proposed synthesis lies in the nucleophilic character of the malonic ester enolate and the electrophilicity of the alkyl halide. The choice of base is critical; sodium ethoxide is commonly used as it is the conjugate base of the ester's alcohol component, thus avoiding transesterification side reactions. The reaction is typically carried out in the corresponding alcohol as the solvent.

The reduction of the diester intermediate with LiAlH₄ is a standard procedure for the synthesis of 1,3-diols. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate. This aldehyde is then rapidly reduced to the corresponding alkoxide, which is protonated during the workup to give the primary alcohol. Two equivalents of LiAlH₄ are required to reduce both ester groups.

Catalytic considerations for the alkylation step are minimal, as the reaction is base-mediated rather than catalytically driven. However, for the reduction step, the stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion of the diester to the diol.

Synthesis of Chemically Modified 2,2-Didecylpropane-1,3-diol Derivatives

The two hydroxyl groups of 2,2-didecylpropane-1,3-diol serve as versatile handles for further chemical modification, enabling the synthesis of a range of functional derivatives with tailored properties.

Glycosylation Reactions for Amphiphilic Compound Formation (e.g., Maltopyranoside Derivatives)

The synthesis of amphiphilic molecules, which possess both hydrophilic and hydrophobic domains, is a significant area of research. Glycosylation of the lipophilic 2,2-didecylpropane-1,3-diol is a strategy to create such amphiphiles. While specific examples with this exact diol are scarce, general methods for the glycosylation of long-chain alcohols are well-established and can be applied here. researchgate.net

For the synthesis of a maltopyranoside derivative, a common approach involves the use of an activated glycosyl donor, such as a maltosyl trichloroacetimidate. In this reaction, one of the hydroxyl groups of 2,2-didecylpropane-1,3-diol acts as the nucleophilic acceptor. The reaction is typically promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures. This method, known as the Schmidt glycosylation, generally proceeds with good stereocontrol, leading to the formation of a β-glycosidic linkage. The resulting product would be a mono-maltosylated 2,2-didecylpropane-1,3-diol, an amphiphilic molecule with a bulky hydrophobic tail and a hydrophilic disaccharide head group. The remaining free hydroxyl group could potentially be glycosylated as well, leading to a bola-amphiphile.

Table 2: Proposed Reaction for the Synthesis of a 2,2-Didecylpropane-1,3-diol Maltopyranoside Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,2-Didecylpropane-1,3-diol | Peracetylated maltosyl trichloroacetimidate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Mono-(peracetylated-β-D-maltopyranosyl)-2,2-didecylpropane-1,3-diol |

Subsequent deacetylation of the sugar moiety using standard conditions, such as the Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol, would yield the final amphiphilic maltopyranoside derivative.

Functionalization Strategies for Polymeric and Supramolecular Architectures

The diol functionality of 2,2-didecylpropane-1,3-diol makes it a valuable building block for the synthesis of polyesters and polyurethanes. The two long decyl chains would impart significant flexibility and hydrophobicity to the resulting polymer chains. For instance, condensation polymerization with a dicarboxylic acid, such as adipic acid, in the presence of an acid catalyst would yield a polyester (B1180765) with repeating units containing the 2,2-didecylpropane-1,3-diyl moiety. Similarly, reaction with a diisocyanate, like hexamethylene diisocyanate, would lead to the formation of a polyurethane.

In the realm of supramolecular chemistry, the long alkyl chains of 2,2-didecylpropane-1,3-diol can drive the self-assembly of molecules into ordered structures in solution or on surfaces. Furthermore, the diol groups can participate in the formation of dynamic covalent bonds. For example, the reaction of diols with boronic acids or borax (B76245) can form boronate esters, which are reversible covalent bonds. This property can be exploited to create self-healing materials. A hydrogel, for instance, could be formed by cross-linking a hydrophilic polymer with a derivative of 2,2-didecylpropane-1,3-diol through these dynamic boronate ester linkages, where the long alkyl chains would act as physical cross-linkers, enhancing the mechanical properties of the gel. mdpi.com

Role As a Monomer and Precursor in Macromolecular Chemistry

Engineering of Electrochromic Polymers

The integration of 2,2-didecylpropane-1,3-diol into the backbone of electrochromic polymers has proven to be a critical strategy for developing materials with tunable optical and electrochemical properties. These polymers are capable of changing color in response to an electrical stimulus, making them ideal for applications such as smart windows, displays, and sensors.

Integration into Conjugated Monomers

A key application of 2,2-didecylpropane-1,3-diol is in the synthesis of the conjugated monomer 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] rsc.orgacs.orgdioxepine, often abbreviated as ProDOT-decyl2. acs.org This monomer is a derivative of the well-known 3,4-ethylenedioxythiophene (B145204) (EDOT) and serves as an electron-rich donor unit in donor-acceptor (D-A) type polymers. The synthesis involves the reaction of 2,2-didecylpropane-1,3-diol with a thiophene (B33073) derivative, effectively capping the thiophene ring with a dioxepine ring bearing two long decyl chains. rsc.org This structural modification is instrumental in enhancing the solubility and processability of the resulting polymers.

Influence of Alkyl Chain Architecture on Polymerization Kinetics and Regioselectivity

The branched, bulky nature of the didecyl groups on the ProDOT-decyl2 monomer, derived from 2,2-didecylpropane-1,3-diol, significantly influences the polymerization process. The long alkyl chains increase the solubility of the monomer in organic solvents, which is advantageous for solution-based polymerization techniques. This enhanced solubility facilitates more uniform polymer film formation during electrochemical polymerization. While specific kinetic data for 2,2-didecylpropane-1,3-diol derived monomers is not extensively detailed in the provided results, the general principles of steric hindrance from bulky alkyl groups can affect the rate of polymerization and the regioselectivity of the resulting polymer chains. The steric hindrance can influence the coupling positions during polymerization, potentially leading to more regular polymer structures, which in turn can affect the final electronic properties of the material.

Impact on Optical and Electrochemical Switching Properties of Resulting Polymers

The incorporation of the 2,2-didecylpropane-1,3-diol derived ProDOT-decyl2 unit has a profound impact on the optical and electrochemical properties of the final polymers. The long alkyl chains prevent close packing of the polymer chains, which can reduce intermolecular interactions and lead to a lower band gap. This is a desirable feature for achieving broad absorption in the visible spectrum.

For instance, by copolymerizing ProDOT-decyl2 with different acceptor units, polymers with a range of colors can be synthesized. rsc.org A notable achievement is the creation of neutral-state black polymers, which are highly sought after for display and camouflage applications. acs.org These black polymers are achieved by carefully tuning the donor-to-acceptor ratio in random copolymers, where the broad absorption of the ProDOT-decyl2 donor units merges with that of the acceptor units to cover the entire visible spectrum. acs.org

The electrochemical switching properties, such as switching speed and stability, are also influenced by the didecyl chains. The flexible alkyl chains can facilitate ion transport within the polymer film during the doping and dedoping processes, which is essential for rapid and stable electrochromic switching. For example, polymers incorporating ProDOT-decyl2 have demonstrated the ability to switch from a colored neutral state to a highly transmissive oxidized state, a crucial characteristic for smart window applications. acs.org

Strategies for Tunable Polymer Properties in Organic Electronics

The use of 2,2-didecylpropane-1,3-diol as a precursor for ProDOT-decyl2 provides a versatile platform for tuning polymer properties in organic electronics. The primary strategy involves the donor-acceptor (D-A) approach, where the electron-donating ProDOT-decyl2 is copolymerized with various electron-accepting units. rsc.orgacs.org By judiciously selecting the acceptor and adjusting the molar ratio of the donor and acceptor monomers, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be precisely controlled. This, in turn, allows for the fine-tuning of the polymer's band gap and, consequently, its color and electrochemical behavior.

This approach has been successfully employed to create polymers with specific colors, including those in the cyan, magenta, and yellow (CMY) color space, which are fundamental for full-color displays. rsc.org Furthermore, the synthesis of neutral black electrochromic polymers through the random copolymerization of multiple donor and acceptor units highlights the high degree of control achievable with this strategy. acs.org The resulting polymers not only exhibit desirable optical properties but also good solution processability, which is a key requirement for the fabrication of large-area organic electronic devices.

Development of Bio-based Polyesters and Advanced Materials

The principles of green chemistry are driving the search for renewable and sustainable alternatives to petroleum-based monomers. In this context, branched diols like 2,2-didecylpropane-1,3-diol, although not explicitly detailed as bio-derived in the provided results, represent a class of monomers that can significantly influence the properties of polyesters, a major class of commercial polymers.

Modulation of Polymer Thermomechanical Behavior through Diol Structural Variations

The incorporation of 2,2-didecylpropane-1,3-diol into polymer backbones, such as those of polyesters and polyurethanes, significantly influences their thermomechanical properties. The two long decyl chains act as internal plasticizers, increasing the free volume and chain mobility of the polymer.

This internal plasticization leads to a notable decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For instance, studies on polyurethanes have shown that incorporating diols with long pendent alkyl groups can substantially lower the Tg. elsevierpure.com In one study, a polyurethane synthesized with a cardanol-based diol (containing a C15 alkyl side chain) exhibited a lower Tg compared to polyurethanes made with diols having smaller side groups. elsevierpure.com This effect is because the long, flexible alkyl chains disrupt the packing of the polymer chains and reduce intermolecular forces, such as hydrogen bonding between urethane (B1682113) groups. elsevierpure.com

The general trend observed is that as the length of the linear aliphatic α,ω-diol increases in polyesters, the Tg tends to decrease. rsc.org For example, a series of polyesters synthesized from eugenol-based monomers and various α,ω-diols showed Tg values decreasing from 7.6°C to -28.4°C as the diol length increased from 2 to 12 carbons. rsc.org While this specific study did not use 2,2-didecylpropane-1,3-diol, the principle directly applies. The bulky didecyl structure would be expected to produce amorphous or semi-crystalline polymers with low Tg values and flexible characteristics.

However, the effect on melting temperature (Tm) in semi-crystalline polymers can be more complex. While the long side chains can hinder crystallization and lower the melting point, long-chain aliphatic polyesters can also exhibit polyethylene-like properties, including rapid crystallization and melting temperatures approaching those of low-density polyethylene (B3416737) (LDPE). researchgate.net The final thermal properties are a balance between the plasticizing effect of the side chains and the potential for the main polymer chains to crystallize.

Table 1: Influence of Diol Structure on Glass Transition Temperature (Tg) in Polymers

| Polymer System | Diol Component | Diol Chain Length/Feature | Resulting Polymer Tg |

| Eugenol-based Polyesters rsc.org | 1,2-Ethanediol | C2 | 7.6 °C |

| Eugenol-based Polyesters rsc.org | 1,12-Dodecanediol | C12 | -28.4 °C |

| Cardanol-based Polyurethane elsevierpure.com | Cardanol Diol | C15 Alkyl Chain | Lower than HCD-PU |

| Hydrogenated Cardanol-based PU elsevierpure.com | Hydrogenated Cardanol Diol | C15 Alkyl Chain (Saturated) | Lower than PD-PU |

| Phenol-based Polyurethane elsevierpure.com | Phenol Diol | Phenol Group | Lower than EG-PU |

| Ethylene (B1197577) Glycol-based PU elsevierpure.com | Ethylene Glycol | No Side Chain | Highest Tg |

This table illustrates the general principle that longer or bulkier side chains on diol monomers tend to decrease the glass transition temperature of the resulting polymers.

Design of Chemically Recyclable and Enzymatically Degradable Polymeric Systems

The structure of 2,2-didecylpropane-1,3-diol is advantageous for designing polymers compatible with a circular economy. The ester or urethane linkages formed during polymerization are susceptible to cleavage, enabling chemical recycling, while the aliphatic nature of the monomer can enhance susceptibility to enzymatic degradation.

Chemical Recycling: Chemical recycling, or depolymerization, breaks polymers down into their constituent monomers or other valuable chemical precursors. rsc.org Polyesters and polyurethanes are prime candidates for this process through methods like hydrolysis, alcoholysis, or glycolysis. mdpi.com The presence of the diol's structure within the polymer chain allows for targeted cleavage at the ester or urethane bonds, facilitating the recovery of the original monomers for repolymerization. This "polymer-to-polymer" recycling strategy is a key aspect of creating a closed-loop system for plastics. researchgate.net The development of catalysts that can efficiently break down these polymers under mild conditions is an active area of research, aiming to make chemical recycling economically viable and less energy-intensive. rsc.orgrug.nl

Enzymatic Degradation: Aliphatic polyesters are known to be susceptible to enzymatic hydrolysis by microorganisms. mdpi.com Enzymes like lipases, cutinases, and proteases can catalyze the breakdown of ester bonds. mdpi.comgoogle.com The rate and extent of this degradation are influenced by the polymer's physical and chemical properties, including its crystallinity, hydrophobicity, and glass transition temperature. mdpi.com Polymers with lower Tg values and more amorphous structures, characteristics often imparted by bulky diols like 2,2-didecylpropane-1,3-diol, tend to have more mobile amorphous phases, which can accelerate biodegradation. mdpi.com Studies have shown that enzymes are most effective against polyesters with low melting points and low glass transition temperatures. mdpi.com For example, an investigation into various aliphatic polyesters found that those with the lowest Tm (below 50°C) and Tg (-61°C) were most rapidly hydrolyzed by lipases. mdpi.com Therefore, incorporating 2,2-didecylpropane-1,3-diol is a promising strategy for creating polyesters and polyurethanes that are more amenable to enzymatic degradation at their end-of-life. mdpi.com

Applications in Specialty Polymer Formulations and Surface Energy Modulation

The prominent twin decyl chains of 2,2-didecylpropane-1,3-diol make it a valuable component for specialty applications where surface properties are critical. These long, non-polar alkyl chains have a strong tendency to migrate to the polymer-air interface, creating a surface with low energy.

A low surface energy imparts hydrophobicity (water-repellence) and oleophobicity (oil-repellence) to a material. This is highly desirable for applications such as water-resistant coatings, anti-fouling surfaces, and materials requiring low adhesion. The surface energy of a polymer can be quantified by measuring the contact angle of various liquids on its surface. mdpi.com Polymers incorporating monomers with long alkyl or fluoroalkyl side chains consistently demonstrate higher contact angles and lower surface energies. researchgate.net

For example, research on fluorinated polyurethanes has shown that longer side chains are more effective at reducing surface energy because they can more easily orient themselves at the surface. researchgate.net While not fluorinated, the long decyl chains of 2,2-didecylpropane-1,3-diol function similarly to create a non-polar, low-energy surface. This principle is used to create surfaces where the surface energy can be as low as 18-30 mJ/m². researchgate.netresearchgate.net

Table 2: Surface Energy of Various Polymers

| Polymer Type | Key Monomer/Feature | Surface Energy (γ) (mJ/m²) |

| Polyamidoimides (PAI) mdpi.com | Aromatic backbone | 32 - 45 |

| Polystyrene (PS) nih.gov | Styrene | ~35.7 |

| Polyacrylonitrile (PAN) nih.gov | Acrylonitrile | ~37.3 |

| Polytetrafluoroethylene (PTFE) nih.gov | Fluorinated monomer | ~18 |

| Polycaprolactam mdpi.com | Caprolactam | 41.4 |

This table provides context for typical polymer surface energies. Polymers incorporating monomers like 2,2-didecylpropane-1,3-diol would be expected to have surface energies on the lower end of this spectrum, approaching that of PTFE.

Contributions to Specialty Polymer Synthesis (e.g., Polyurethanes)

In the synthesis of specialty polyurethanes (PUs), 2,2-didecylpropane-1,3-diol can serve as either a building block for polyester (B1180765) or polyether polyols (the soft segment) or as a chain extender (part of the hard segment). gantrade.comchempoint.com The choice of its role allows for fine-tuning the final properties of the polyurethane. ontosight.ai

When used to create the soft segment, the diol's long alkyl chains enhance flexibility, improve low-temperature performance, and increase the hydrolytic stability of the polyurethane. pcimag.com The bulky nature of the didecyl groups disrupts the packing of the hard segments, leading to materials that are softer and have higher elongation. elsevierpure.com

When used as a chain extender, it reacts with an isocyanate to form the hard segments. While less common for a diol with such large side chains, this incorporation would dramatically alter the morphology of the hard domains, preventing the strong hydrogen bonding and crystallization that typically give polyurethanes their high tensile strength and modulus. The result would be a much softer, more flexible polyurethane elastomer.

The synthesis of polyurethanes involves the polyaddition reaction between a diisocyanate and a polyol, often in the presence of a chain extender and a catalyst like dibutyltin (B87310) dilaurate (DBTDL). researchgate.netnih.gov The versatility of this chemistry allows for the creation of a wide array of materials, from rigid foams to flexible elastomers, and the inclusion of specialty diols like 2,2-didecylpropane-1,3-diol is a key strategy for achieving specific performance characteristics, such as enhanced flexibility, durability, and low surface energy. chempoint.comontosight.ai

Advanced Characterization and Computational Investigations

Spectroscopic Analysis of 2,2-Didecylpropane-1,3-diol and Derived Materials

Spectroscopic techniques are fundamental in confirming the chemical structure and assessing the properties of the synthesized diol and its subsequent polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2,2-didecylpropane-1,3-diol and its polymers. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For the parent diol, ¹H NMR is used to identify the protons of the methylene (B1212753) groups adjacent to the hydroxyl groups and the protons of the long decyl chains. The conformation of the diol in different solvents can also be investigated, as solvent polarity can influence the orientation of the C-O bonds. rsc.org In polymers derived from this diol, such as polyesters or polyurethanes, ¹H NMR can confirm the incorporation of the diol into the polymer backbone and can be used to determine the number average molecular weight by analyzing the signals of the end groups. magritek.com

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments in the molecule. For instance, in a polyester (B1180765) synthesized from 2,2-didecylpropane-1,3-diol, distinct signals would be observed for the carbonyl carbons of the ester groups, the quaternary carbon, the methylene carbons of the diol unit, and the various carbons of the decyl chains. researchgate.netdocbrown.inforesearchgate.net This technique is crucial for confirming the successful polymerization and for identifying the different carbon environments within the polymer structure. researchgate.net For example, the ¹³C NMR spectrum of poly(2,2-dimethyl-1,3-propylene oxalate) shows a signal for the methylene carbons attached to the oxalate (B1200264) unit at 73.9 ppm and the carbonyl carbon atoms at a distinct chemical shift. researchgate.net

While ¹⁹F NMR is not directly applicable to 2,2-didecylpropane-1,3-diol itself, it becomes a valuable tool when fluorinated monomers are incorporated into polymers derived from this diol. ¹⁹F NMR is highly sensitive and can provide detailed information about the chemical environment of the fluorine atoms, which can be used to study reaction kinetics and polymer microstructure. rsc.orgman.ac.uk For example, in the study of fluorinated compounds, distinct signals and coupling patterns in ¹⁹F NMR can reveal the number of different fluorine environments and their connectivity. man.ac.uk

| Compound/Polymer | Nucleus | Chemical Shift (ppm) | Assignment |

| 2,2-Dialkyl-1,3-propanediol Analog | ¹H | ~3.4 | -CH₂-OH |

| ~1.2-1.4 | -CH₂- (alkyl chain) | ||

| ~0.8-0.9 | -CH₃ (alkyl chain) | ||

| Polyester from 2,2-Dialkyl-1,3-propanediol | ¹³C | ~170 | C=O (ester) |

| ~70 | -CH₂-O- (diol unit) | ||

| ~40 | Quaternary C | ||

| ~20-30 | -CH₂- (alkyl chain) | ||

| ~14 | -CH₃ (alkyl chain) |

This table is a representation of expected NMR chemical shifts for 2,2-didecylpropane-1,3-diol and its derivatives based on known data for similar structures.

Fourier-transform infrared (FT-IR) spectroscopy is an essential technique for identifying functional groups present in 2,2-didecylpropane-1,3-diol and for monitoring the progress of polymerization reactions. researchgate.net The FT-IR spectrum of the diol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.netchemicalbook.comresearchgate.net Strong absorptions corresponding to C-H stretching vibrations of the alkyl chains will be observed around 2850-2960 cm⁻¹. researchgate.net

During polymerization, such as the formation of a polyester, the disappearance of the broad O-H band and the appearance of a strong C=O stretching band for the ester group (typically around 1735 cm⁻¹) can be monitored to follow the reaction progress. researchgate.netresearchgate.net This makes FT-IR a valuable tool for real-time analysis of polymerization kinetics. researchgate.net For instance, in the synthesis of polyurethanes, the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of the urethane (B1682113) N-H and C=O bands can be tracked. researchgate.net

Table 2: Key FT-IR Absorption Bands for 2,2-Didecylpropane-1,3-diol and a Derived Polyester

| Functional Group | Wavenumber (cm⁻¹) | Compound/Polymer |

| O-H Stretch (alcohol) | 3200-3600 (broad) | 2,2-Didecylpropane-1,3-diol |

| C-H Stretch (alkane) | 2850-2960 | 2,2-Didecylpropane-1,3-diol & Polyester |

| C=O Stretch (ester) | ~1735 | Polyester |

| C-O Stretch (ester) | 1100-1300 | Polyester |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is primarily used to characterize the optical properties of polymers derived from 2,2-didecylpropane-1,3-diol, especially when these polymers contain chromophoric or conjugated systems. researchgate.netresearchgate.net While the diol itself does not absorb significantly in the UV-Vis-NIR range, polymers incorporating aromatic or other unsaturated moieties can exhibit distinct absorption bands. researchgate.net

This technique can be used to determine the transparency or color of the resulting polymers and to study electronic transitions within the polymer backbone. The absorption spectra can provide information on the extent of conjugation and the presence of specific electronic donor-acceptor interactions within the polymer chain. researchgate.net The optical band gap of a semiconducting polymer, for instance, can be estimated from the onset of its UV-Vis absorption spectrum.

Chromatographic and Thermal Characterization of Derived Macromolecular Systems

The macroscopic properties of polymers are heavily dependent on their molecular weight distribution and thermal behavior.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgunt.edu This technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules. unt.edu

For polymers derived from 2,2-didecylpropane-1,3-diol, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides information about the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. researchgate.netchromatographyonline.com These parameters are crucial as they significantly influence the mechanical and physical properties of the final polymeric material. The choice of solvent and calibration standards, often polystyrene, is critical for obtaining accurate results. wikipedia.org

Table 3: Illustrative GPC Data for a Polymer Derived from 2,2-Didecylpropane-1,3-diol

| Parameter | Value |

| Number-Average Molecular Weight (Mn) ( g/mol ) | e.g., 15,000 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | e.g., 30,000 |

| Polydispersity Index (PDI) | e.g., 2.0 |

This table presents hypothetical GPC data to illustrate the type of information obtained.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. hu-berlin.dehu-berlin.de It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). whiterose.ac.ukkinampark.com

For amorphous or semi-crystalline polymers derived from 2,2-didecylpropane-1,3-diol, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. kinampark.com The presence of long, flexible didecyl side chains is expected to lower the Tg of the polymer, acting as an internal plasticizer. The Tm is observed for semi-crystalline polymers and represents the transition from an ordered crystalline structure to a disordered melt. whiterose.ac.ukkinampark.com DSC can also reveal information about the degree of crystallinity of a polymer. hu-berlin.de The thermal history of the polymer sample can significantly affect the DSC thermogram. hu-berlin.de Modulated DSC (MDSC) can be used to separate overlapping thermal events and provide more detailed information on complex transitions. semanticscholar.org

Table 4: Expected Thermal Transitions for Polymers of 2,2-Didecylpropane-1,3-diol

| Thermal Transition | Expected Temperature Range (°C) | Significance |

| Glass Transition (Tg) | Varies (expected to be low) | Onset of segmental chain mobility |

| Melting Temperature (Tm) | Varies (if crystalline) | Solid to liquid phase transition |

| Crystallization Temperature (Tc) | Varies (if crystallizable) | Liquid to solid (ordered) phase transition |

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry provides powerful tools to investigate molecular behavior and reaction mechanisms at an atomic level, offering insights where experimental data is scarce. dtic.mil

The amphiphilic nature of 2,2-didecylpropane-1,3-diol, with its two long hydrophobic decyl tails and a polar diol headgroup, makes it structurally analogous to a gemini (B1671429) surfactant. nih.gov Molecular dynamics (MD) simulations are extensively used to study the interaction of such detergents with membrane proteins, providing detailed information on the formation and stability of protein-detergent complexes. portlandpress.comnih.govportlandpress.compnas.org

MD simulations can model the spontaneous assembly of detergent molecules around a protein's transmembrane domain to form a stable micelle, which is crucial for solubilizing and stabilizing the protein for structural studies. portlandpress.comnih.gov Studies on various gemini surfactants have shown that their effectiveness and the stability of the resulting complex are influenced by the length of the alkyl chains and the nature of the headgroup. acs.orgtandfonline.comrsc.org For a molecule like 2,2-didecylpropane-1,3-diol, MD simulations could predict:

Aggregation Number: The optimal number of molecules needed to form a stable micelle around a specific protein.

Complex Stability: The binding energy and dynamic stability of the detergent-protein complex over time.

Conformational Impact: How the detergent shield affects the protein's native structure and dynamics compared to its state in a lipid bilayer. portlandpress.com

Simulations have revealed that gemini surfactants can form more stable interfacial films compared to conventional single-chain surfactants, a property that would be valuable for stabilizing membrane proteins. tandfonline.com The two decyl chains of 2,2-didecylpropane-1,3-diol would provide a robust hydrophobic shield, while the diol headgroup would interact with the aqueous solvent and polar regions of the protein.

The chemical transformation of diols, such as dehydration or deoxydehydration, is a fundamental reaction class with industrial relevance, for example, in converting biomass-derived polyols into valuable chemicals. royalsocietypublishing.orgmdpi.com Density Functional Theory (DFT) is a powerful computational method used to investigate the complex mechanisms and energy profiles of these reactions. researchgate.netnih.gov

Theoretical studies on the metal-catalyzed deoxydehydration (DODH) of vicinal diols have elucidated detailed multi-step reaction pathways. researchgate.netnih.govacs.org These studies typically evaluate alternative mechanistic routes, calculating the free energy (ΔG) of intermediates and transition states to identify the most favorable pathway. For instance, in molybdenum- or vanadium-catalyzed DODH, key steps involve the condensation of the diol onto the metal center, reduction of the metal by a co-reductant, and the final extrusion of an alkene. researchgate.netnih.gov DFT calculations have shown that the sequence of these steps is critical, with the reduction of the catalyst before diol activation often being the lower-energy pathway. researchgate.netnih.govacs.org

While these studies focus on vicinal diols, the principles can be applied to understand the potential reactivity of 1,3-diols like 2,2-didecylpropane-1,3-diol. A key reaction would be acid-catalyzed dehydration. Mechanistic studies on cyclic diols have shown that intramolecular hydrogen bonding can influence reactivity by affecting the balance between E1 and E2 elimination mechanisms. acs.orgnih.gov For 2,2-didecylpropane-1,3-diol, theoretical studies could map the energetic landscape for intramolecular cyclization to form an oxetane (B1205548) or intermolecular etherification.

Table 2: Calculated Activation Energies for Key Steps in Catalytic Diol Transformations (from DFT studies on analogous systems)

| Reaction / Catalyst System | Key Mechanistic Step | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| Vanadium-catalyzed DODH of ethylene (B1197577) glycol | Diol condensation with V(III) center | 13.4 | royalsocietypublishing.org |

| Vanadium-catalyzed DODH of ethylene glycol | Diol condensation with V(V) center | 39.8 | royalsocietypublishing.org |

| Molybdenum-catalyzed DODH of ethylene glycol | Alkene extrusion from Mo-diolate | ~25-30 (pathway dependent) | researchgate.net |

| Vanadium-catalyzed DODH of cyclic trans-diol | Rate-determining C-O bond cleavage | 39.8 | chemrxiv.org |

Quantum chemical calculations are indispensable for modern polymer design, enabling the prediction of material properties before synthesis. dtic.millanl.govquandela.com By calculating the electronic structure of a polymer's repeating unit, it is possible to establish correlations with macroscopic properties like conductivity, optical absorption, and even thermal stability. nih.govacs.orgacs.org

For a hypothetical polyester or polycarbonate derived from 2,2-didecylpropane-1,3-diol, quantum chemical methods such as DFT could be used to:

Predict Spectroscopic Signatures: Anharmonic quantum chemical calculations can simulate near-infrared (NIR) or infrared (IR) spectra. nih.govresearchgate.net These simulations help in assigning specific absorption bands to molecular vibrations, such as those from C=O groups or the long alkyl chains, which can be used to characterize the polymer experimentally. researchgate.netfrontiersin.org

Determine Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the polymer's band gap, which is crucial for applications in electronics. The large, insulating didecyl groups would be expected to result in a wide band gap material.

Guide Synthesis: By comparing the calculated properties of different polymer architectures (e.g., copolyesters with different aromatic diacids), researchers can computationally screen candidates to identify the most promising structures for a target application, saving significant experimental effort. taylorfrancis.comacs.org The use of quantum computations to predict reaction mechanisms and energetics can help optimize synthesis conditions. taylorfrancis.combeilstein-journals.org

The field is advancing toward using quantum computers and quantum machine learning to tackle the immense complexity of polymer systems, which could revolutionize the design of materials based on novel monomers like 2,2-didecylpropane-1,3-diol. quandela.comaps.orgrsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-Didecylpropane-1,3-diol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reduction reactions. For example, precursors with bromomethyl or nitro groups can undergo stepwise modifications. A two-step approach may include:

Alkylation : Introduce decyl groups via alkyl halides under basic conditions (e.g., KOH/ethanol) .

Hydroxylation : Reduce ester or ketone intermediates to diols using NaBH₄ or LiAlH₄. Optimize temperature (40–60°C) and solvent polarity to enhance yield .

- Characterization : Confirm structure via -NMR (δ 3.6–4.0 ppm for diol protons) and FT-IR (O-H stretch ~3300 cm) .

Q. How can researchers ensure purity and reproducibility in synthesizing 2,2-Didecylpropane-1,3-diol?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity via HPLC with a C18 column and UV detection at 210 nm .

- Quality Control : Implement batch-wise GC-MS to detect residual solvents or byproducts (e.g., unreacted alkyl halides) .

Q. What are the key physicochemical properties of 2,2-Didecylpropane-1,3-diol relevant to formulation studies?

- Solubility : Hydrophobic due to long alkyl chains; soluble in DMSO, THF, or chloroform. Partition coefficient (log P) can be estimated via shake-flask method .

- Stability : Assess thermal stability via TGA (decomposition >200°C) and hygroscopicity under controlled humidity .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of 2,2-Didecylpropane-1,3-diol derivatives?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers. Compare activity in cell-based assays (e.g., lipid metabolism modulation) .

- Mechanistic Insight : Molecular docking studies can predict interactions with lipid-binding proteins (e.g., sphingolipid receptors). Validate via SPR (surface plasmon resonance) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR signals for diol carbons conflict with computational predictions (e.g., DFT calculations), cross-validate with 2D NMR (HSQC, HMBC) to assign connectivity .

- Troubleshooting : Contaminants (e.g., residual catalysts) may skew data. Pre-purify samples via ion-exchange resins .

Q. What environmental and safety considerations apply to 2,2-Didecylpropane-1,3-diol in laboratory settings?

- Toxicity : While direct data are limited, structurally related brominated diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are classified as Group 2B carcinogens. Use fume hoods and PPE .

- Waste Management : Incinerate under high temperature (≥1000°C) to prevent environmental persistence. Monitor aqueous solubility (log S ≈ -5) to assess leaching risks .

Q. How can 2,2-Didecylpropane-1,3-diol be functionalized for targeted drug delivery systems?

- Derivatization :

- Esterification : React with succinic anhydride to introduce carboxylic acid groups for conjugation .

- PEGylation : Attach polyethylene glycol via Mitsunobu reaction (DIAD, PPh₃) to enhance biocompatibility .

- In Vitro Testing : Evaluate cytotoxicity (MTT assay) and cellular uptake (confocal microscopy with fluorescent tags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.